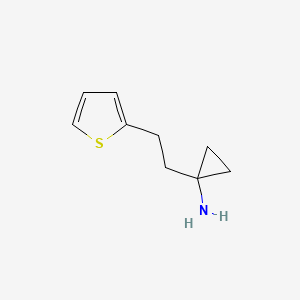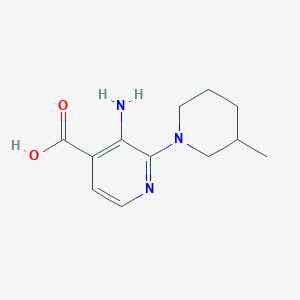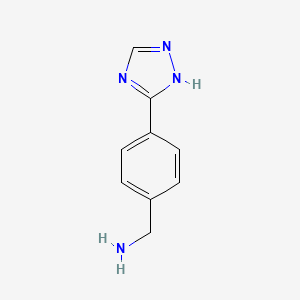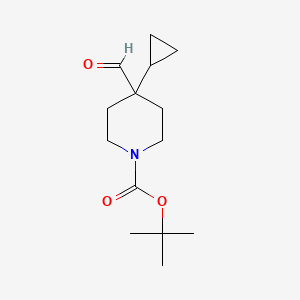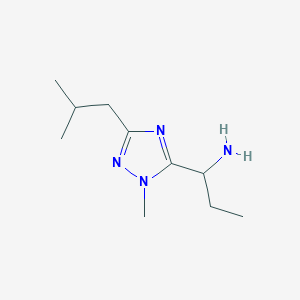
Methyl 4-(1h-imidazol-1-yl)-2-(isopropylamino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1h-imidazol-1-yl)-2-(isopropylamino)butanoate: is an organic compound that features an imidazole ring, a common structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1h-imidazol-1-yl)-2-(isopropylamino)butanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Alkylation: The imidazole ring is then alkylated using an appropriate alkyl halide.
Amidation: The resulting product undergoes amidation with isopropylamine to introduce the isopropylamino group.
Esterification: Finally, the compound is esterified with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The imidazole ring can participate in various substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include imidazole N-oxides.
Reduction: The primary alcohol derivative of the ester group.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 4-(1h-imidazol-1-yl)-2-(isopropylamino)butanoate is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile moiety that can be functionalized in numerous ways.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its imidazole structure, which is similar to histidine, an amino acid involved in many biological processes.
Medicine
Medicinally, derivatives of this compound may exhibit pharmacological activities such as antifungal, antibacterial, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
Industrially, this compound can be used in the synthesis of polymers, agrochemicals, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl 4-(1h-imidazol-1-yl)-2-(isopropylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of biological molecules. The isopropylamino group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1h-imidazol-1-yl)butanoate: Lacks the isopropylamino group, which may reduce its biological activity.
4-(1h-Imidazol-1-yl)butanoic acid: The carboxylic acid group instead of the ester may alter its reactivity and solubility.
2-(1h-Imidazol-1-yl)ethanol: A simpler structure with different chemical properties and applications.
Uniqueness
Methyl 4-(1h-imidazol-1-yl)-2-(isopropylamino)butanoate is unique due to the combination of the imidazole ring and the isopropylamino group, which may confer specific biological activities and chemical reactivity not found in similar compounds.
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
methyl 4-imidazol-1-yl-2-(propan-2-ylamino)butanoate |
InChI |
InChI=1S/C11H19N3O2/c1-9(2)13-10(11(15)16-3)4-6-14-7-5-12-8-14/h5,7-10,13H,4,6H2,1-3H3 |
InChI Key |
MUUTVEBRDIHDFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(CCN1C=CN=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



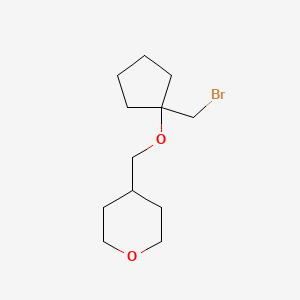
![3-Fluoro-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol](/img/structure/B13631667.png)
